molecular formula C20H16N2O4S B2436803 Methyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 897832-16-5

Methyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2436803
CAS No.: 897832-16-5
M. Wt: 380.42
InChI Key: FFHVMBPHTAYYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C20H16N2O4S and its molecular weight is 380.42. The purity is usually 95%.
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Scientific Research Applications

Applications in Cancer Research

  • Tumor Cell Growth Inhibition : Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, closely related to the compound , have shown growth inhibitory activity on human tumor cell lines, including MCF-7, NCI-H460, and A375-C5. Some derivatives, particularly those with para-methoxyphenyl, demonstrated alterations in normal cell cycle distribution and induction of apoptosis in the NCI-H460 cell line (Queiroz et al., 2011).

Potential Antiprotozoal Agents

  • Antiprotozoal Activity : Related compounds, including those with furan-2-yl groups, have shown strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential as antiprotozoal agents (Ismail et al., 2004).

Photophysical Studies

  • Photophysical Properties : Studies on similar 6-(hetero)arylthieno[3,2-b]pyridine derivatives, including those with furan-2-yl groups, have been conducted to understand their photophysical properties like absorption and fluorescence in solution and in nanoliposomes. These compounds exhibited solvatochromic behavior and were located mainly in the lipid bilayer of liposomes, indicating potential for drug delivery applications (Carvalho et al., 2013).

Properties

IUPAC Name

methyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-12-7-5-11(6-8-12)14-10-13(15-4-3-9-26-15)16-17(21)18(20(23)25-2)27-19(16)22-14/h3-10H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHVMBPHTAYYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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